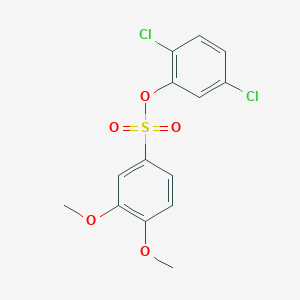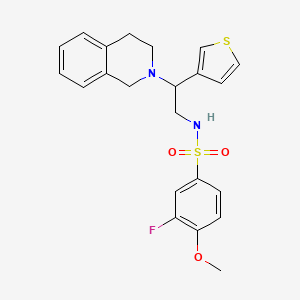
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)urea is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes and signaling pathways that are involved in inflammation, cancer, and viral replication. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)urea has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of inflammatory mediators. Furthermore, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. Additionally, this compound has been shown to have potent anti-inflammatory, anti-cancer, and anti-viral properties, which make it an attractive candidate for the development of new drugs. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects on different cell types and in different experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)urea. One direction is to further explore the mechanism of action of this compound, which may lead to the discovery of new targets for drug development. Another direction is to study the potential applications of this compound in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, there is potential for the development of new drugs based on the structure of this compound, which may have improved efficacy and fewer side effects compared to current treatments. Furthermore, future studies may investigate the potential use of this compound in combination with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)urea has been achieved using various methods. One such method involves the reaction of 4-(methylthio)benzaldehyde with 2-aminothiophenol, followed by the reaction of the resulting compound with 2-bromo-2-methylpropan-1-ol and urea. Another method involves the reaction of 4-(methylthio)benzaldehyde with 2-aminothiophenol, followed by the reaction of the resulting compound with 2-chloro-2-methylpropan-1-ol and urea. These methods have been successful in synthesizing 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)urea with high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)urea has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Studies have also shown that this compound has potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-19-11-6-4-10(5-7-11)12(17)9-15-14(18)16-13-3-2-8-20-13/h2-8,12,17H,9H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPPAWAZIDCBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2447047.png)
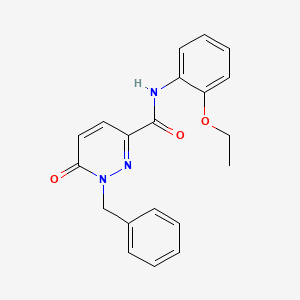
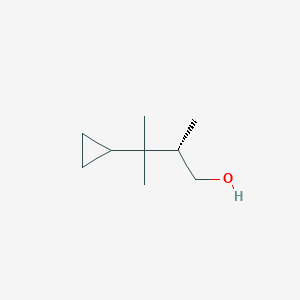
![6-bromo-3-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B2447050.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2447051.png)
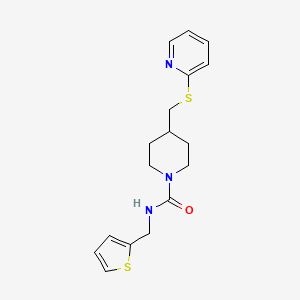
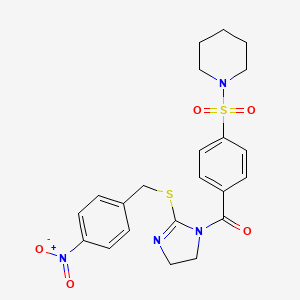
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2447060.png)
![4-benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2447061.png)
![2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanol](/img/structure/B2447062.png)
